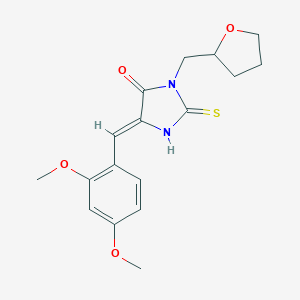
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMTFTH, and it has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of DMTFTH is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. It may also act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DMTFTH has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant effects, which may help protect against oxidative stress-induced damage. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTFTH is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of DMTFTH is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMTFTH. One area of research could focus on its potential as a cancer treatment. Further studies could investigate the mechanism of action of DMTFTH in cancer cells and its efficacy in animal models. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on different inflammatory markers and its potential as a treatment for inflammatory diseases. Furthermore, studies could investigate the use of DMTFTH in combination with other compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DMTFTH has been achieved using various methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide to obtain DMTFTH. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Applications De Recherche Scientifique
DMTFTH has been studied extensively for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Nom du produit |
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C17H20N2O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-6-5-11(15(9-12)22-2)8-14-16(20)19(17(24)18-14)10-13-4-3-7-23-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,18,24)/b14-8- |
Clé InChI |
IAHWWXFUQYOXKT-ZSOIEALJSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)